N-[4-(2-phenylethoxy)phenyl]butanamide
Description
N-[4-(2-Phenylethoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl ring substituted with a 2-phenylethoxy group. The phenylethoxy group confers lipophilicity, which may influence bioavailability and membrane permeability compared to simpler analogs.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4g/mol |
IUPAC Name |
N-[4-(2-phenylethoxy)phenyl]butanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-6-18(20)19-16-9-11-17(12-10-16)21-14-13-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20) |
InChI Key |
NVDZICJVWSMGOW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural differentiator is the 2-phenylethoxy substituent on the phenyl ring. Below is a comparative analysis with analogs from the evidence:
Key Observations :
- Electron-Donating vs.
- Lipophilicity: The 2-phenylethoxy group in the target compound likely increases lipophilicity compared to the acetyl or dichlorophenoxy substituents, affecting solubility and metabolic stability.
- Steric Effects : The piperidinyl group in 4-Methoxybutyrylfentanyl introduces steric bulk, which may restrict binding to certain receptors (e.g., opioid receptors).
Pharmacological and Physicochemical Properties
- 4-Methoxybutyrylfentanyl : Classified as a fentanyl analog, this compound’s piperidinyl group suggests opioid receptor activity. It is a white powder, though UV data are undetermined. Its structural complexity may contribute to higher potency but also increased risk of side effects.
- Its acetyl group may facilitate metabolic oxidation.
- N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide : The dichlorophenoxy substituent introduces halogen atoms, enhancing electronic effects and possibly resistance to enzymatic degradation. Its higher molecular weight (366.24) may limit blood-brain barrier penetration.
Target Compound Insights: While direct data are unavailable, the phenylethoxy group’s lipophilicity suggests improved tissue penetration compared to acetylated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
